

Comparing [D-Ala2]-Met-Enkephalinamide to endogenous enkephalins

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Compound of Interest

Compound Name: *H-Tyr-D-Ala-Gly-Phe-Met-NH₂*

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A Comprehensive Comparison: [D-Ala2]-Met-Enkephalinamide vs. Endogenous Enkephalins

For researchers and professionals in drug development, understanding the nuances of synthetic opioid peptides compared to their endogenous counterparts is crucial for designing novel therapeutics. This guide provides an objective comparison of [D-Ala2]-Met-Enkephalinamide (DALA), a synthetic analog, and endogenous enkephalins, focusing on their performance with supporting experimental data.

Structural and Functional Overview

Endogenous enkephalins, primarily Met-enkephalin and Leu-enkephalin, are pentapeptides that play a vital role in pain modulation.^{[1][2][3]} They are part of the body's natural pain-relief system, acting as neurotransmitters by binding to opioid receptors.^{[1][2]} However, their therapeutic potential is limited by their rapid degradation in biological systems.

[D-Ala2]-Met-Enkephalinamide is a synthetic analog of Met-enkephalin. Its structure is modified in two key ways: the substitution of D-alanine for glycine at the second position and the amidation of the C-terminus. These modifications confer significant resistance to enzymatic degradation, leading to a more potent and prolonged analgesic effect.

Comparative Data

The following tables summarize the key quantitative differences between [D-Ala2]-Met-Enkephalinamide and endogenous enkephalins.

Table 1: Receptor Binding Affinity (K_i in nM)

Ligand	μ-Opioid Receptor (MOR)	δ-Opioid Receptor (DOR)	κ-Opioid Receptor (KOR)
Met-Enkephalin	~20	~1.1 - 2	Low Affinity
[D-Ala2]-Met-Enkephalinamide (DALA)	Binds with high affinity, comparable to Met-enkephalin. A mixed μ/δ agonist.	Binds with high affinity, comparable to Met-enkephalin. A mixed μ/δ agonist.	Low Affinity

Note: Specific K_i values for DALA can vary between studies, but it is consistently reported to be a potent, non-selective agonist at μ and δ opioid receptors. Met-enkephalin is a potent agonist at the δ-opioid receptor and to a lesser extent the μ-opioid receptor, with little to no effect on the κ-opioid receptor.

Table 2: In Vivo Analgesic Activity

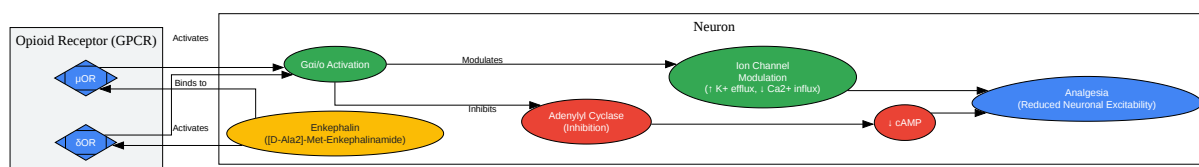
Compound	Analgesic Potency (Method)	Duration of Action
Met-Enkephalin	Low (rapidly metabolized)	Very short (minutes)
[D-Ala2]-Met-Enkephalinamide (DALA)	High (e.g., potent inhibition of tail-flick reflex)	Long-lasting (hours)

Table 3: Enzymatic Stability

Compound	Susceptibility to Degradation by Peptidases	Half-life in Plasma/Brain
Met-Enkephalin	High (rapidly hydrolyzed by aminopeptidases and enkephalinases)	Very short (minutes)
[D-Ala2]-Met-Enkephalinamide (DALA)	Low (resistant to enzymatic degradation)	Significantly prolonged

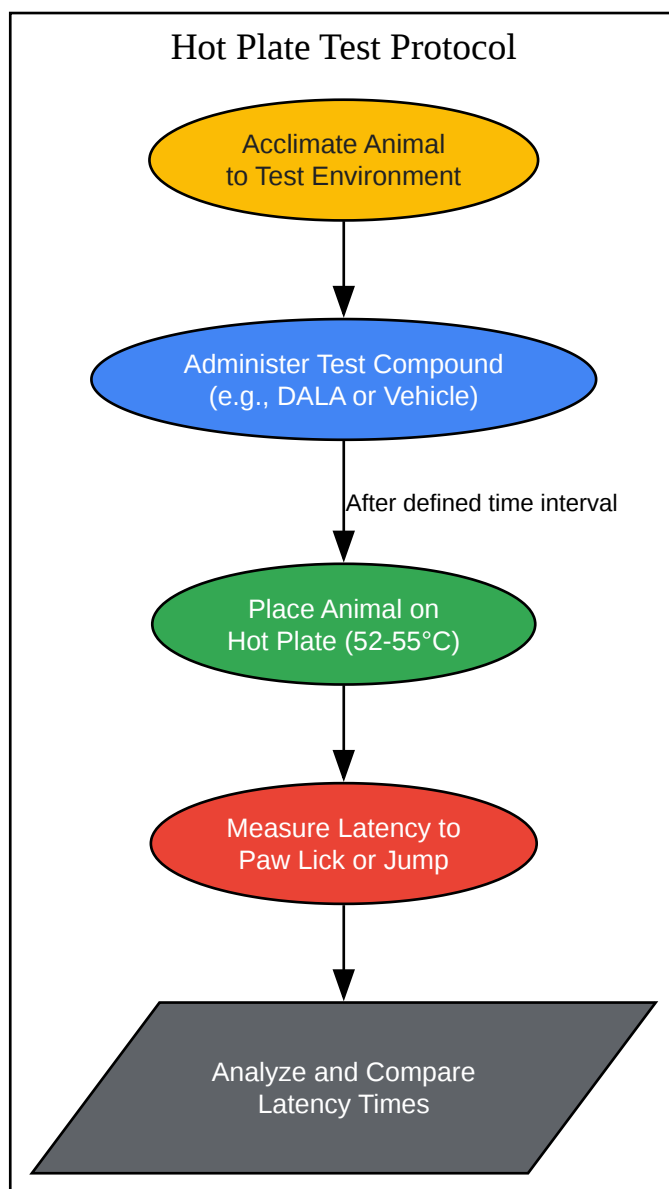
Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.



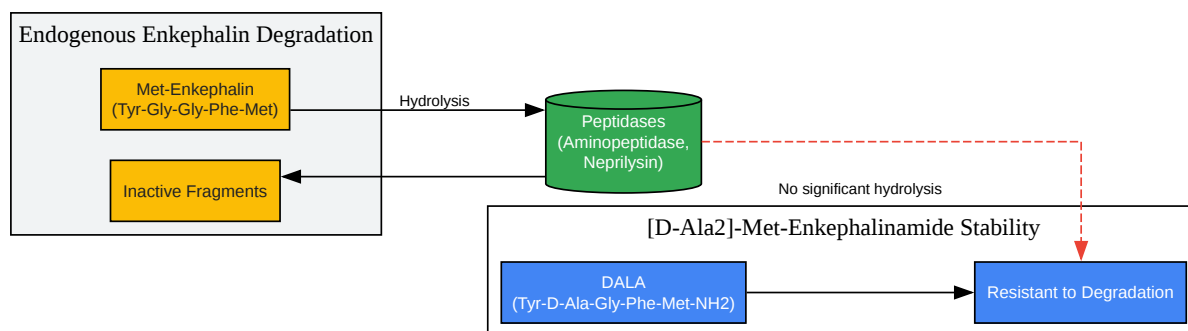
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Opioid Receptor Signaling Pathway



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Experimental Workflow for Analgesia Testing



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Enzymatic Degradation Comparison

Experimental Protocols

Radioligand Binding Assay

This assay is employed to determine the binding affinity (K_i) of a ligand for a specific receptor.

Materials:

- Cell membranes expressing the opioid receptor of interest (μ , δ , or κ).
- Radiolabeled ligand (e.g., [^3H]DAMGO for MOR, [^3H]DPDPE for DOR).
- Unlabeled competing ligand ([D-Ala2]-Met-Enkephalinamide or Met-enkephalin).
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl_2 , pH 7.4).
- Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in the binding buffer.
- Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
- Counting: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Analgesia Assessment: Hot Plate Test

The hot plate test is a common method to evaluate the analgesic efficacy of compounds in animal models.

Apparatus:

- A hot plate apparatus with a controlled surface temperature.
- A transparent cylinder to confine the animal to the heated surface.

Procedure:

- Acclimation: Acclimate the animals (typically rats or mice) to the testing room and apparatus to reduce stress-induced responses.
- Baseline Measurement: Determine the baseline latency for each animal to respond to the heat (e.g., paw licking or jumping) before drug administration. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

- **Drug Administration:** Administer [D-Ala2]-Met-Enkephalinamide, Met-enkephalin, or a vehicle control via the desired route (e.g., intracerebroventricularly or intravenously).
- **Post-treatment Testing:** At various time points after administration, place the animal on the hot plate and record the latency to the first sign of nociception (paw lick or jump).
- **Data Analysis:** Compare the post-treatment latencies to the baseline values and between treatment groups to determine the analgesic effect and its duration.

Enzymatic Stability Assay

This assay assesses the resistance of a peptide to degradation by enzymes.

Materials:

- Peptide of interest ([D-Ala2]-Met-Enkephalinamide or Met-enkephalin).
- Enzyme source (e.g., brain homogenate, plasma, or purified peptidases like aminopeptidase M or neprilysin).
- Incubation buffer.
- High-Performance Liquid Chromatography (HPLC) system.

Procedure:

- **Incubation:** Incubate the peptide with the enzyme source in the incubation buffer at a physiological temperature (e.g., 37°C).
- **Time Points:** At various time intervals, take aliquots of the reaction mixture.
- **Reaction Termination:** Stop the enzymatic reaction in the aliquots (e.g., by adding acid or a protease inhibitor).
- **Analysis:** Analyze the amount of intact peptide remaining in each aliquot using HPLC.
- **Data Analysis:** Plot the percentage of intact peptide remaining over time to determine the degradation rate and half-life of the peptide under the specific enzymatic conditions.

Conclusion

The structural modifications in [D-Ala2]-Met-Enkephalinamide, specifically the D-Ala substitution and C-terminal amidation, confer remarkable resistance to enzymatic degradation. This enhanced stability translates into a significantly more potent and prolonged analgesic effect compared to its endogenous counterpart, Met-enkephalin. These characteristics make DALA and similar synthetic analogs valuable tools for research into the opioid system and promising scaffolds for the development of novel analgesic drugs with improved pharmacokinetic profiles.

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